N-Hydroxy-2-isocyanatopyridine-3-carboxamide
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Overview
Description
N-Hydroxy-2-isocyanatopyridine-3-carboxamide is a chemical compound that belongs to the class of carboxamides This compound is characterized by the presence of a hydroxy group, an isocyanate group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-isocyanatopyridine-3-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be carried out using both catalytic and non-catalytic methods. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid to form an amide bond . Non-catalytic amidation can also be achieved through direct reaction of carboxylic acids with amines under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The choice of reagents and conditions is crucial to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-isocyanatopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield oxo derivatives, while reduction of the isocyanate group may produce amines.
Scientific Research Applications
N-Hydroxy-2-isocyanatopyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe for studying enzyme mechanisms and interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-isocyanatopyridine-3-carboxamide involves its interaction with molecular targets such as enzymes. The hydroxy and isocyanate groups can form covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
N-Hydroxy-2-isocyanatopyridine-3-carboxamide can be compared with other similar compounds, such as:
N-Hydroxy-2-isocyanatopyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
N-Hydroxy-2-isocyanatopyridine-5-carboxamide: Another positional isomer with distinct chemical properties.
N-Hydroxy-2-isocyanatopyridine-6-carboxamide: Yet another isomer with potential differences in reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers.
Properties
CAS No. |
88423-12-5 |
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Molecular Formula |
C7H5N3O3 |
Molecular Weight |
179.13 g/mol |
IUPAC Name |
N-hydroxy-2-isocyanatopyridine-3-carboxamide |
InChI |
InChI=1S/C7H5N3O3/c11-4-9-6-5(7(12)10-13)2-1-3-8-6/h1-3,13H,(H,10,12) |
InChI Key |
NQNPFMHQYHZHET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N=C=O)C(=O)NO |
Origin of Product |
United States |
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